molecular formula C11H22N2 B1518685 N-cyclopentyl-1-methylpiperidin-4-amine CAS No. 901374-95-6

N-cyclopentyl-1-methylpiperidin-4-amine

Cat. No.: B1518685
CAS No.: 901374-95-6
M. Wt: 182.31 g/mol
InChI Key: FVIRZNRVKWLYJB-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-methylpiperidin-4-amine: is a chemical compound belonging to the class of piperidines, which are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by its cyclopentyl group attached to the nitrogen atom of the piperidine ring and a methyl group at the first position of the piperidine ring.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of cyclopentylamine with 1-methylpiperidin-4-one under reductive amination conditions. This involves the use of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride in the presence of an acid catalyst.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient catalytic systems and optimized reaction conditions to increase yield and purity. Continuous flow reactors and green chemistry principles are often employed to enhance the sustainability of the process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxide derivatives.

  • Reduction: The compound can be reduced to form secondary amines or tertiary amines under specific conditions.

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

  • Substitution: Nucleophiles such as alkyl halides or sulfonates are used in substitution reactions.

Major Products Formed:

  • N-oxides: Resulting from oxidation reactions.

  • Secondary and Tertiary Amines: Resulting from reduction reactions.

  • Substituted Piperidines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: N-cyclopentyl-1-methylpiperidin-4-amine is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has been studied for its potential biological activities, including its role as a ligand for various receptors. Medicine: It is investigated for its pharmacological properties, such as its potential use in drug discovery and development. Industry: The compound finds applications in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-cyclopentyl-1-methylpiperidin-4-amine exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The specific pathways and targets depend on the biological context in which the compound is used.

Comparison with Similar Compounds

  • 1-cyclopropyl-N-methylpiperidin-4-amine: Similar structure but with a cyclopropyl group instead of cyclopentyl.

  • N-ethyl-1-methylpiperidin-4-amine: Similar structure but with an ethyl group instead of cyclopentyl.

Uniqueness: N-cyclopentyl-1-methylpiperidin-4-amine is unique due to its cyclopentyl group, which imparts different chemical and biological properties compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-cyclopentyl-1-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-13-8-6-11(7-9-13)12-10-4-2-3-5-10/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIRZNRVKWLYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651444
Record name N-Cyclopentyl-1-methylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901374-95-6
Record name N-Cyclopentyl-1-methylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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